Phleomycin

DNA damage Glycopeptide antibiotic Saccharomyces cerevisiae

Genetic selection failure often arises from using Bleomycin or Zeocin in poorly sensitive strains (e.g., filamentous fungi, specific yeast). Phleomycin (CAS 1422270-80-1) solves this via the Sh ble resistance gene with distinct cytotoxicity profiles. - **Higher efficacy:** 7- to 350-fold more intracellular DNA breaks than Bleomycin in S. cerevisiae; up to 26-fold more recombinogenic. - **Broad application:** 25-150 µg/ml for filamentous fungi; 10 µg/ml for yeast. Validated for high-stringency selection. - **Consistent damage:** Unlike Bleomycin, Phleomycin D1 shows minimal dependence on DNA supercoiling, ensuring uniform genotoxic stress.

Molecular Formula C51H75N17O21S2
Molecular Weight 1326.4 g/mol
CAS No. 1422270-80-1
Cat. No. B10820842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhleomycin
CAS1422270-80-1
Molecular FormulaC51H75N17O21S2
Molecular Weight1326.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O
InChIInChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68)/t17?,18?,20?,21?,24?,25-,26?,30?,31?,32?,33+,34?,35-,36-,37-,47-,49-,50-,51+/m0/s1
InChIKeyQRBLKGHRWFGINE-UGWAGOLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phleomycin: Glycopeptide Antibiotic Selection Overview


Phleomycin (CAS 1422270-80-1) is a water-soluble, copper-containing glycopeptide antibiotic isolated from Streptomyces verticillus . As a member of the Bleomycin/Phleomycin family, it functions primarily by binding and intercalating into DNA, causing oxidative strand cleavage in a metal-ion-dependent process . It is widely used in molecular biology and genetic engineering as a selection agent for cells expressing the resistance gene (Sh ble), and as a DNA damage inducer in both prokaryotic and eukaryotic systems [1].

1
Selection marker for Sh ble resistance gene expression in cell engineering
2
DNA damage inducer via metal-ion-dependent oxidative strand cleavage
3
Water-soluble format compatible with standard cell culture and molecular biology workflows

Phleomycin vs. Bleomycin: Selection Specificity


Although Phleomycin and Bleomycin share a common core structure, their distinct chemical features (a saturated vs. unsaturated bithiazole ring) and differential interactions with cellular processes lead to significant differences in cytotoxicity, DNA breakage efficiency, and organismal sensitivity [1]. Critically, a direct head-to-head comparison in S. cerevisiae shows that Phleomycin produces 7 to 350 times more intracellular DNA breaks and is substantially more cytotoxic than Bleomycin at equivalent molar concentrations [2]. Moreover, the standard resistance gene (Sh ble) is shared, but the practical efficacy of selection and the risk of cross-resistance are not equivalent; simply using any Bleomycin-family member without quantitative verification of its specific activity in the target cell system can lead to experimental failure, inconsistent selection pressure, or unexpected cytotoxicity [3].

Bleomycin Phleomycin yields 7- to 350-fold more DNA breaks in yeast; direct substitution without validation may skew endpoint interpretation.
Zeocin Formulation differences affect organism sensitivity; Zeocin-optimized mammalian protocols may not transfer to fungal/yeast models.
Class switch Shared Sh ble resistance does not guarantee equivalent selection pressure; verify cytotoxic threshold for each target cell system.

Phleomycin: Comparative Performance Evidence


Intracellular DNA Cleavage in Yeast

In a direct comparison using S. cerevisiae, Phleomycin produced significantly more intracellular DNA breaks than Bleomycin. The study reported that Phleomycin (0.13 to 3.3 x 10(-6) M) produced 7 to 350 times more breaks in prelabeled intracellular [2-14C]DNA and [6-3H]DNA compared to Bleomycin, and was considerably more cytotoxic [1].

DNA breakage (yeast)
Head-to-head
7x–350x more intracellular DNA breaks than Bleomycin
Supports selection of robust DNA damage induction in yeast models
S. cerevisiae, [2-14C]DNA/[6-3H]DNA, 0.13–3.3 μM
DNA damage Glycopeptide antibiotic Saccharomyces cerevisiae

Recombinogenicity in Yeast

A study comparing the recombinogenicity of Phleomycin and Bleomycin in diploid S. cerevisiae found that Phleomycin was substantially more effective at producing genetic changes. It was up to 26-fold more effective than Bleomycin, even when the colony-forming abilities of cells treated with either drug were similar [1].

Recombinogenicity
Head-to-head
Up to 26-fold more recombinogenic than Bleomycin
Indicates qualitatively distinct genotoxic endpoint profile
Diploid S. cerevisiae, various concentrations
Genotoxicity DNA repair Yeast genetics

DNA Topology Response

The DNA-degrading activity of Bleomycin A2 (BLM A2) and Phleomycin D1 was compared on PM2 phage superhelical DNA with varying degrees of supercoiling. While the single-strand and double-strand breakage activity of BLM A2 was highly sensitive to the DNA's conformational state, peaking on relaxed DNA and decreasing on positively supercoiled DNA, the activity of Phleomycin D1 responded minimally to these changes [1].

DNA topology response
Head-to-head
Minimal activity change with supercoiling vs. Bleomycin A2’s high sensitivity
Provides more uniform DNA cleavage across chromatin states
PM2 phage superhelical DNA, ethidium bromide conformational shift
DNA binding Antitumor antibiotic DNA conformation

Intracellular Processing and Cytotoxicity

Bioassays comparing the cytotoxicity of freshly dissolved drugs versus cell lysates from drug-treated S. cerevisiae revealed a striking difference. Lysates from Bleomycin-treated cells were 1.5-3.5 times more cytotoxic than freshly dissolved Bleomycin. In stark contrast, lysates from Phleomycin-treated cells were 3-38 times less cytotoxic than freshly dissolved Phleomycin [1]. This indicates fundamentally different intracellular processing and persistence of the active species.

Intracellular processing
Head-to-head
3–38x decrease in lysate cytotoxicity vs. Bleomycin’s 1.5–3.5x increase
Suggests rapid intracellular inactivation, enabling acute damage pulse studies
S. cerevisiae lysates, 45-min treatment, 0.5–6.4 μM Phleomycin
Drug metabolism Cytotoxicity Saccharomyces cerevisiae

Phleomycin and Zeocin Formulation Distinctions

Zeocin is a commercial formulation primarily composed of Phleomycin D1. While the active core is the same, Zeocin includes specific excipients that optimize its performance in mammalian cell culture, including enhanced stability and reduced toxicity [1]. Conversely, the 'Phleomycin' product (often a mixture of related analogs) is recommended for use in systems where Zeocin is less effective, such as filamentous fungi and certain yeast species [2]. Recommended working concentrations for Phleomycin are 10 µg/ml for yeasts and 25-150 µg/ml for filamentous fungi [2], whereas Zeocin is typically used at 50-400 µg/ml for mammalian cell selection [3].

Formulation distinction
Class-level
Phleomycin mixture (10–150 µg/ml) for Zeocin-insensitive fungi/yeast
Organism-specific formulation fit dictates reagent selection
Vendor technical data; verify for target strain
Cell selection Mammalian cell culture Filamentous fungi

Sh ble Resistance Gene Compatibility

The Sh ble gene, encoding a 14 kDa protein from Streptoalloteichus hindustanus, confers resistance to both Phleomycin and Zeocin by stoichiometric binding and inactivation of the drug, preventing DNA cleavage [1][2]. This common resistance mechanism means that vectors and cell lines engineered with the Sh ble gene can be used interchangeably for selection with either antibiotic [3].

Sh ble compatibility
Class-level
Sh ble protein inactivates both Phleomycin and Zeocin via stoichiometric binding
Selection marker exchange does not require vector re‑engineering
Confirmed across lower and higher eukaryotes
Selectable marker Genetic transformation Antibiotic resistance

Phleomycin: Validated Application Scenarios


Filamentous Fungi and Yeast Selection

Phleomycin is the superior choice for genetic selection in filamentous fungi and specific yeast strains that demonstrate poor sensitivity to Zeocin [1]. The recommended concentration range is 25 to 150 µg/ml for filamentous fungi and 10 µg/ml for yeast [1]. This application is validated by the shared Sh ble resistance mechanism [2] and the distinct structural and formulation differences that confer differential organismal toxicity .

DNA Damage and Genotoxicity in Yeast

In Saccharomyces cerevisiae, Phleomycin is the preferred agent over Bleomycin when high-efficiency DNA breakage and robust genotoxic outcomes are required. Studies show Phleomycin produces 7- to 350-fold more intracellular DNA breaks and is up to 26-fold more recombinogenic than Bleomycin [1][2]. This makes it ideal for experiments investigating DNA repair pathways, checkpoint responses, and the cellular consequences of severe genomic stress.

Chromatin Topology and DNA Damage Response

Phleomycin D1 is a valuable tool for researchers studying DNA damage responses where the conformational state of DNA (e.g., supercoiling) is a variable. Unlike Bleomycin, whose cleavage activity is highly dependent on DNA topology, Phleomycin D1 exhibits minimal response to such changes, ensuring a more uniform and predictable level of DNA damage across different genomic loci and chromatin states [1]. This provides a more consistent experimental baseline for studying the effects of chromatin structure on DNA repair processes.

Short-Lived Active Species and Drug Processing

Phleomycin is a unique tool for investigating the immediate, short-lived effects of DNA-damaging agents. In contrast to Bleomycin, cell lysates from Phleomycin-treated S. cerevisiae were found to be 3-38 times less cytotoxic than freshly dissolved Phleomycin, indicating rapid intracellular inactivation of the active species [1]. This property allows researchers to generate a precise, acute burst of DNA damage without the confounding effects of persistent or increasing drug activity over time, enabling cleaner studies of the initial cellular response to genotoxic stress.

Application
Selection Property
Validation Focus
Filamentous fungi / yeast selection
Organism‑specific formulation sensitivity
Confirm effective concentration range for target strain
DNA damage & genotoxicity in yeast
Reported higher intracellular breakage efficiency
Verify genotoxic endpoint response in model
Chromatin topology & damage response
Minimal sensitivity to DNA supercoiling state
Assess cleavage uniformity across genomic loci
Acute DNA damage pulse studies
Rapid intracellular drug inactivation profile
Validate pulse duration and absence of persistent activity

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